[Leu5]-Enkephalin TFA(58822-25-6(free bas))
CAS No.:
Cat. No.: VC13676672
Molecular Formula: C30H38F3N5O9
Molecular Weight: 669.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H38F3N5O9 |
|---|---|
| Molecular Weight | 669.6 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C28H37N5O7.C2HF3O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;3-2(4,5)1(6)7/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);(H,6,7)/t21-,22-,23-;/m0./s1 |
| Standard InChI Key | MPCRWMAJOJIMIB-RGRVRPFLSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Characteristics
Molecular Composition
[Leu⁵]-Enkephalin TFA is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, modified to include a trifluoroacetate (TFA) counterion. Its molecular formula is C₃₀H₃₈F₃N₅O₉, with a molecular weight of 669.64 g/mol . The TFA salt enhances solubility and stability, critical for in vitro and in vivo applications. Analytical data from suppliers confirm a purity of ≥98%, as verified by ultra-performance liquid chromatography (UPLC) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 73563-78-7 |
| Molecular Formula | C₃₀H₃₈F₃N₅O₉ |
| Molecular Weight | 669.64 g/mol |
| Purity | ≥98% (UPLC) |
| Storage Conditions | -20°C (long-term), 2–8°C (shipping) |
Structural Modifications and Stability
The meta-position substitution of phenylalanine (Phe⁴) in Leu-enkephalin significantly influences receptor binding and proteolytic stability . Studies demonstrate that such substitutions reduce degradation by aminopeptidases, extending the peptide’s half-life in plasma . For instance, replacing Phe⁴ with picoline derivatives improves metabolic stability while retaining δOR affinity .
Pharmacological Profile
Receptor Selectivity and Signaling Bias
[Leu⁵]-Enkephalin TFA acts as a potent δOR agonist with moderate μOR activity, showing negligible interaction with κ-opioid receptors . Binding assays reveal a Ki of 6 nM at δOR, compared to 120 nM at μOR, indicating a 20-fold selectivity . This bias toward δOR activation is advantageous, as δOR signaling is associated with antinociception and mood regulation without respiratory depression or dependence .
Table 2: Pharmacodynamic Comparison
| Parameter | δOR Activity | μOR Activity |
|---|---|---|
| Binding Affinity (Ki) | 6 nM | 120 nM |
| Functional Selectivity | Gα<sub>i</sub> coupling | Partial β-arrestin recruitment |
Mechanisms of Antinociception
In rodent models, systemic administration of [Leu⁵]-Enkephalin TFA produces dose-dependent analgesia in the formalin test and hot-plate assay . The antinociceptive effect is mediated by δOR activation in the central nervous system, as evidenced by naltrindole (δOR antagonist) blockade . Notably, the prodrug KK-103, designed to enhance plasma stability, achieves 80% maximum possible effect (MPE) at 10 mg/kg, comparable to morphine but with fewer gastrointestinal side effects .
Stability and Prodrug Development
Proteolytic Degradation Challenges
Native Leu-enkephalin has a plasma half-life of <2 minutes due to rapid cleavage by aminopeptidases . Modifications at Phe⁴, such as halogenation or heterocyclic substitutions, shield the peptide from enzymatic degradation. For example, [Leu⁵]-Enkephalin TFA exhibits a 12-fold increase in stability compared to the unmodified peptide .
KK-103: A Case Study in Prodrug Design
KK-103, a carboxylesterase-sensitive prodrug, achieves 90% plasma stability in mice and crosses the blood-brain barrier within 15 minutes . Pharmacokinetic studies show a C<sub>max</sub> of 1.2 µM after intraperitoneal injection, with brain concentrations reaching 0.3 µM . This prodrug strategy could revolutionize enkephalin-based therapies by enabling non-invasive administration.
Synthesis and Analytical Validation
Synthetic Methodology
[Leu⁵]-Enkephalin TFA is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry . Critical steps include:
-
Deprotection: Trifluoroacetic acid (TFA) removes the N-terminal Boc group.
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Coupling: Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate fragment condensation.
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Purification: Reverse-phase HPLC yields ≥98% purity, confirmed by ESI-MS and ¹H-NMR .
Quality Control
Rigorous analytical protocols ensure batch consistency. For example, UPLC chromatograms show a single peak at 214 nm, while ¹³C-NMR confirms correct stereochemistry . Suppliers provide detailed certificates of analysis (CoA), including residual solvent limits and endotoxin testing .
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